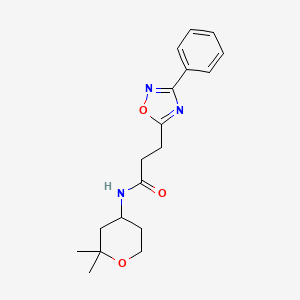![molecular formula C19H13ClF3N3O2 B12165477 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12165477.png)
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core substituted with a chlorophenyl group and a trifluoromethylphenyl acetamide moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Substitution Reactions: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Acetamide Formation: The final step involves the acylation of the pyridazinone derivative with 3-(trifluoromethyl)phenyl acetic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide: can be compared with other pyridazinone derivatives and acetamide compounds.
Similar compounds: include 2-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide and 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methyl)phenyl]acetamide.
Uniqueness
The unique combination of the chlorophenyl and trifluoromethylphenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C19H13ClF3N3O2 |
|---|---|
分子量 |
407.8 g/mol |
IUPAC名 |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H13ClF3N3O2/c20-15-7-2-1-6-14(15)16-8-9-18(28)26(25-16)11-17(27)24-13-5-3-4-12(10-13)19(21,22)23/h1-10H,11H2,(H,24,27) |
InChIキー |
HSXMIVROSVUOAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-{2-[4-(methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide](/img/structure/B12165423.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12165433.png)
![5-(3-ethoxy-4-hydroxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12165434.png)
![1-{4-[2-Hydroxy-3-(2-methylpiperidyl)propoxy]phenyl}propan-1-one](/img/structure/B12165442.png)
![(4E)-4-{[(2,5-dichlorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12165446.png)
![(4E)-4-{[(4-bromo-2-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12165453.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B12165456.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B12165460.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide](/img/structure/B12165462.png)
![N'-[(Z)-(2-bromophenyl)methylidene]-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12165463.png)
![(4-{(Z)-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B12165464.png)
![N-(1H-indol-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12165469.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165475.png)
